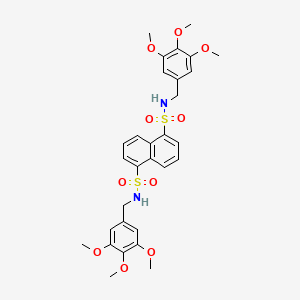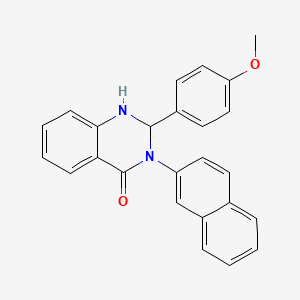
N,N'-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide is a complex organic compound characterized by the presence of two 3,4,5-trimethoxybenzyl groups attached to a naphthalene-1,5-disulfonamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide typically involves the reaction of 3,4,5-trimethoxybenzylamine with naphthalene-1,5-disulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl rings can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted sulfonamides or other derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trimethoxybenzyl groups may facilitate binding to hydrophobic pockets within proteins, while the sulfonamide groups can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxybenzylamine: A simpler compound with similar methoxybenzyl groups but lacking the naphthalene and sulfonamide moieties.
N-(3,4,5-trimethoxybenzylidene)naphthalen-1-amine: A related compound with a similar naphthalene core but different functional groups.
Uniqueness
N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide is unique due to its combination of trimethoxybenzyl and naphthalene-1,5-disulfonamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C30H34N2O10S2 |
|---|---|
Poids moléculaire |
646.7 g/mol |
Nom IUPAC |
1-N,5-N-bis[(3,4,5-trimethoxyphenyl)methyl]naphthalene-1,5-disulfonamide |
InChI |
InChI=1S/C30H34N2O10S2/c1-37-23-13-19(14-24(38-2)29(23)41-5)17-31-43(33,34)27-11-7-10-22-21(27)9-8-12-28(22)44(35,36)32-18-20-15-25(39-3)30(42-6)26(16-20)40-4/h7-16,31-32H,17-18H2,1-6H3 |
Clé InChI |
XMCUJGVSAKOMEV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CNS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NCC4=CC(=C(C(=C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-bromobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B15013298.png)
![4-Bromo-2-(4-oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B15013306.png)
![(3E)-N-(4-methoxy-2-nitrophenyl)-3-{[(4-methoxyphenoxy)acetyl]hydrazono}butanamide](/img/structure/B15013314.png)
![2-(3,4-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15013319.png)
![1-[(5-Chloro-2-nitrophenyl)amino]propan-2-ol](/img/structure/B15013327.png)
![4-[(phenethylimino)methyl]phenyl (E)-3-(4-nitrophenyl)-2-propenoate](/img/structure/B15013337.png)

![3,4,5-trimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B15013341.png)
![N-(3-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B15013346.png)
![3-Fluoro-N-({N'-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15013355.png)
![Diethyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15013356.png)
![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15013360.png)
![3-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B15013362.png)
